
Polonium--thulium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polonium–thulium (1/1) is a compound formed by the combination of polonium and thulium in a 1:1 ratio Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie, while thulium is a rare earth metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of polonium–thulium (1/1) involves the reaction of polonium and thulium under controlled conditions. Polonium can be produced from bismuth targets using particle accelerators or nuclear reactors . Thulium, on the other hand, is typically extracted from minerals such as monazite and xenotime through ion exchange and solvent extraction methods.
Industrial Production Methods
Industrial production of polonium–thulium (1/1) would require the handling of highly radioactive polonium, necessitating stringent safety protocols. The production process would involve the careful mixing of polonium and thulium in a controlled environment to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Polonium–thulium (1/1) can undergo various chemical reactions, including:
Oxidation: Polonium can be oxidized to form polonium dioxide (PoO2).
Reduction: Thulium can be reduced to its metallic form.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions include polonium dioxide, metallic thulium, and various substituted compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Polonium–thulium (1/1) has several scientific research applications:
Chemistry: The compound can be used as a neutron source due to polonium’s ability to emit neutrons.
Biology: It can be used in radiolabeling studies to track biological processes.
Mecanismo De Acción
The mechanism by which polonium–thulium (1/1) exerts its effects is primarily through the emission of alpha particles by polonium. These alpha particles can cause significant damage to biological tissues, making the compound useful in targeted cancer therapies. The molecular targets include DNA and other cellular components, leading to cell death and tumor reduction.
Comparación Con Compuestos Similares
Similar Compounds
Polonium-210: A highly radioactive isotope of polonium used in RTGs and static eliminators.
Thulium-170: A radioactive isotope of thulium used in portable X-ray devices.
Radium-226: Another alpha-emitting element used in cancer treatment.
Uniqueness
Polonium–thulium (1/1) is unique due to the combination of polonium’s radioactive properties and thulium’s rare earth characteristics. This combination allows for diverse applications in scientific research, medicine, and industry, making it a compound of significant interest.
Propiedades
Número CAS |
12066-77-2 |
|---|---|
Fórmula molecular |
PoTm |
Peso molecular |
377.91665 g/mol |
Nombre IUPAC |
polonium;thulium |
InChI |
InChI=1S/Po.Tm |
Clave InChI |
RQOPZUQNJACXDV-UHFFFAOYSA-N |
SMILES canónico |
[Tm].[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




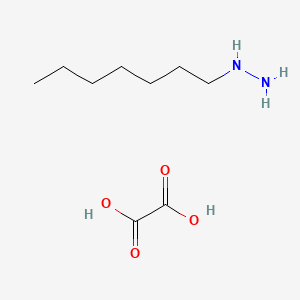
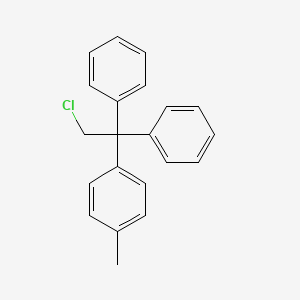

![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
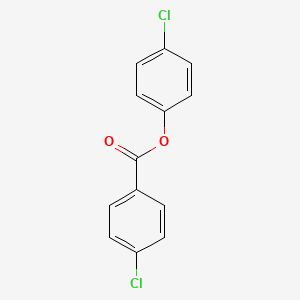

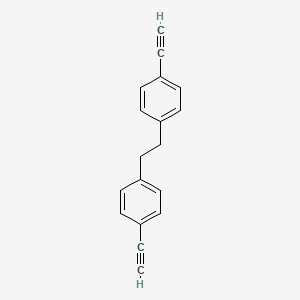

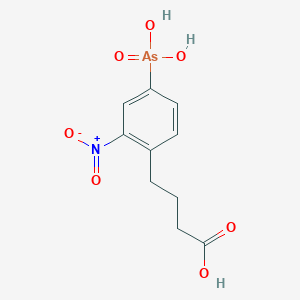
![Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722945.png)
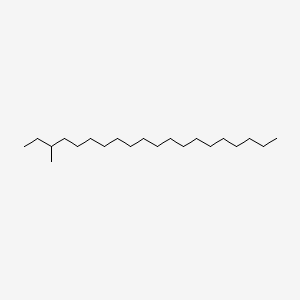
![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)
